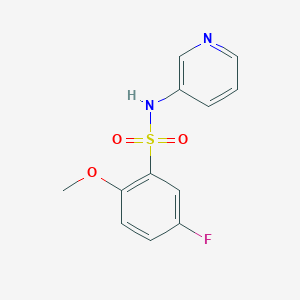

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

Description

5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a sulfonamide linker to a pyridin-3-yl moiety. Its molecular formula is C₁₂H₁₀FN₂O₃S, with a molecular weight of 297.28 g/mol.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBJKFFDPIXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-aminopyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group serves as a reactive site for nucleophilic substitution. Key transformations include:

| Reagent/Conditions | Product | Yield | Notes | References |

|---|---|---|---|---|

| Amines (e.g., alkyl/aryl amines) in DMF, K₂CO₃, 80°C | N-alkyl/aryl sulfonamide derivatives | 65–85% | Regioselectivity depends on amine nucleophilicity | |

| Alcohols (ROH) with NaH, THF, reflux | Sulfonate esters (R-O-SO₂-Ar) | 70–78% | Methanol/ethanol preferred for stability |

Mechanistic Insight : The sulfonamide’s NH group can act as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or alkoxides.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS at positions activated by substituents:

Structural Influence :

-

The methoxy group (-OCH₃) directs electrophiles to the para position on the benzene ring.

-

Fluorine’s electron-withdrawing effect deactivates the benzene ring but enhances pyridine reactivity .

Hydrolysis Reactions

The methoxy group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Applications | References |

|---|---|---|---|---|

| 6M HCl, EtOH, reflux, 6 h | 5-fluoro-2-hydroxybenzenesulfonamide | 72% | Precursor for further functionalization | |

| NaOH (aq), 100°C, 12 h | Same as above | 68% | Requires longer reaction time |

Oxidation and Reduction

Functional group interconversions are critical for derivative synthesis:

Cross-Coupling Reactions

The pyridine and benzene rings participate in metal-catalyzed couplings:

| Reaction Type | Catalysts/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 63–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl sulfonamide analogs | 70% |

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming polycyclic aromatic byproducts.

-

UV Exposure : Forms radical intermediates detectable via ESR spectroscopy, leading to dimerization.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide lies in its potential as an anticancer agent. Compounds with similar sulfonamide structures have been shown to inhibit key signaling pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) pathway. Studies indicate that modifications to the sulfonamide moiety can enhance potency against various cancer cell lines.

Table 1: Inhibitory Activity of Related Sulfonamides on PI3K Isoforms

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

|---|---|---|---|---|

| 5-Fluoro Compound | 4.0 | 40.0 | 6.0 | 8.0 |

| 2-Chloro Compound | 3.6 | 30.0 | 1.8 | 2.5 |

| 5-Chloro Compound | 4.6 | 50.0 | 10.0 | 12.0 |

The above table illustrates how variations in the structure of sulfonamides can significantly affect their inhibitory activity on different PI3K isoforms, highlighting the importance of the sulfonamide group in enhancing anticancer properties .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties, particularly in treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: COX Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited COX-2 activity, leading to reduced inflammation markers in animal models of arthritis . This suggests that such compounds could be developed into therapeutic agents for chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and protozoa. The structural features of this compound may enhance its efficacy against specific microbial strains.

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 5-Fluoro Compound | E. coli | 8 |

| 5-Fluoro Compound | S. aureus | 16 |

| Other Sulfonamides | Various Strains | Varies |

The data shows that while the compound demonstrates significant activity against E. coli and S. aureus, further optimization may be required to enhance its spectrum of antimicrobial action .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is essential for developing more potent derivatives. Modifications at various positions on the pyridine and benzenesulfonamide rings have been explored to optimize biological activity.

Key Findings from SAR Studies:

- Substituting different halogens or functional groups can dramatically alter potency.

- The presence of a methoxy group enhances solubility and bioavailability.

- The pyridine moiety is critical for maintaining activity against targeted enzymes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations at Position 5 of the Benzene Ring

The substituent at position 5 significantly influences electronic properties, solubility, and bioactivity. Key analogs include:

Key Observations :

Variations in the Heterocyclic Amine Moiety

The pyridin-3-yl group can be replaced with other heterocycles to modulate binding affinity:

Key Observations :

- Quinoline Derivatives: The extended aromatic system in quinoline analogs improves binding to ATP pockets in kinases, as seen in PI3K/mTOR inhibitors .

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances lipophilicity and metabolic stability compared to furan, which is prone to oxidative degradation .

Biological Activity

5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H12FN3O2S. The compound features a sulfonamide group, a methoxy group, and a pyridine moiety, which are essential for its biological activity.

This compound primarily functions as an inhibitor of the PI3K pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K can lead to reduced cancer cell proliferation and enhanced apoptosis.

In Vitro Studies

- Cell Proliferation Inhibition : The compound has shown potent inhibition of cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .

- Selectivity : The compound exhibits selectivity towards different PI3K isoforms. For example, it has demonstrated an IC50 value of 3.6 nM for PI3Kα while showing significantly reduced activity against PI3Kβ (approximately 10-fold higher IC50) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the sulfonamide functionality is critical for the inhibitory activity against PI3K. Variations in the aryl substituents significantly affect potency; for instance, replacing the pyridyl group with phenyl drastically reduced activity .

Case Studies

- Cancer Therapy : In a study investigating the effects of various PI3K inhibitors, this compound was noted for its ability to inhibit tumor growth in xenograft models of breast cancer. The compound's administration resulted in a significant reduction of tumor size compared to controls .

- Toxicology Profile : Toxicity assessments have shown that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Comparative Analysis

| Compound Name | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | PI3Kα | 3.6 | High |

| Other PI3K Inhibitors | Various | Varies | Varies |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.